[(2S)-1-aminopropan-2-yl](benzyl)amine
Description
(2S)-1-Aminopropan-2-ylamine is a chiral secondary amine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . Its structure features a benzyl group attached to a chiral aminopropan-2-yl backbone, where the stereochemistry at the C2 position is explicitly defined as the S-configuration. This compound is commercially available for research purposes, as indicated by its inclusion in pharmaceutical sales databases .
The stereochemistry of this compound is critical, as evidenced by the distinct properties of its enantiomer, (2R)-1-aminopropan-2-ylamine (CAS: 1260619-67-7), which shares the same molecular formula but differs in spatial arrangement . Such stereochemical specificity often influences biological activity, solubility, and metabolic stability, making the S-isomer a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-N-benzylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRUKBQFAJHLL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminopropan-2-ylamine typically involves the reaction of benzylamine with a suitable chiral precursor. One common method is the reductive amination of benzylamine with (S)-2-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes. One such method includes the use of transition metal catalysts to facilitate the reductive amination process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-aminopropan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2S)-1-aminopropan-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-aminopropan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (2R)-1-Aminopropan-2-ylamine
The R-isomer of the compound serves as the primary stereochemical counterpart. While the S-isomer is highlighted in metabolite databases , the R-isomer’s commercial availability suggests its utility in comparative pharmacological studies .
| Property | [(2S)-Isomer] | [(2R)-Isomer] |
|---|---|---|
| CAS Number | Not explicitly listed | 1260619-67-7 |
| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Commercial Availability | Yes | Yes |
Structural Analogues with Modified Substituents
A. (2S)-1-Aminopropan-2-ylamine Dihydrochloride This compound (CAS: 1803570-75-3) replaces the benzyl group with a 2,2-difluoroethyl moiety. Fluorination enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration compared to the benzyl analogue .
B. Benzyl(methyl)[(2S)-1-phenylpropan-2-yl]amine A metabolite (HMDB0015003) with a phenylpropan-2-yl backbone instead of aminopropan-2-yl.
| Compound | Key Substituent | Potential Biological Relevance |
|---|---|---|
| (2S)-1-Aminopropan-2-ylamine | Benzyl | Base structure for chiral amines |
| Difluoroethyl analogue | 2,2-Difluoroethyl | Enhanced metabolic stability |
| Benzyl(methyl)phenylpropan-2-yl amine | Phenylpropan-2-yl | Amphetamine-like activity |
Functional Group Variations
A. (S)-Benzyl 1-Amino-3-phenylpropan-2-ylcarbamate This compound (CAS: 167298-42-2) introduces a carbamate protecting group, which stabilizes the amine during synthesis. Unlike the target compound, this derivative requires deprotection for bioactivity, complicating its use in direct therapeutic applications .
B. Radiolabeled Benzyl-Piperidinyl Analogues Compounds like [18F]-labeled benzyl-piperidinyl amines (e.g., Compound B and C in Table 2 ) demonstrate how benzylamine moieties are utilized in diagnostic imaging. The addition of fluorinated groups and tetrazole rings in these analogues highlights the versatility of benzylamine scaffolds in radiopharmaceutical design.
Biological Activity
(2S)-1-aminopropan-2-ylamine , also known as (S)-N-benzyl-1-amino-2-propanol, is an organic compound classified under amines. Its structure features an amino group attached to a propan-2-yl backbone, which is further connected to a benzyl group. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry.
The molecular formula of (2S)-1-aminopropan-2-ylamine is CHN, with a molecular weight of approximately 164.25 g/mol. The compound can be synthesized through several methods, including reductive amination and nucleophilic substitution reactions involving benzyl halides.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The amino group may be oxidized to form imines or nitriles.
- Reduction : It can be reduced to yield secondary or tertiary amines.
- Substitution : The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Alkyl halides, Acyl chlorides |
(2S)-1-aminopropan-2-ylamine exhibits biological activity primarily through its interactions with specific enzymes and receptors. It has been investigated for:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Ligand Activity : It can serve as a ligand in biochemical assays, influencing receptor activity.
Therapeutic Potential
Research into the therapeutic applications of (2S)-1-aminopropan-2-ylamine has revealed its potential in drug development. It has been explored for:
- Anticancer Properties : Initial studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Activity : Preliminary data indicates that it could possess antibacterial properties.
Case Studies and Research Findings
- Anticancer Activity : A study assessed the cytotoxic effects of (2S)-1-aminopropan-2-ylamine on various cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound could inhibit lysosomal phospholipase A₂ activity, suggesting a role in phospholipid metabolism and potential implications in drug-induced phospholipidosis .
- Antimicrobial Screening : In a comparative study of several amine derivatives, (2S)-1-aminopropan-2-ylamine showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (2S)-1-aminopropan-2-ylamine, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Benzylamine | Mild antibacterial | Simple structure; less potent |
| Phenethylamine | Neurotransmitter effects | More focused on CNS activity |
| 1-Amino-2-propanol | Limited enzyme interaction | Less complex; fewer applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
